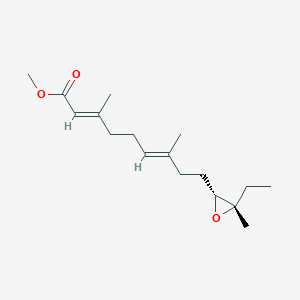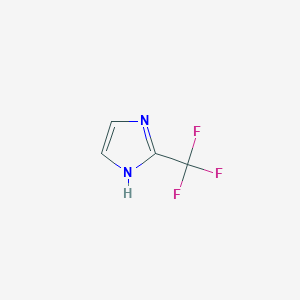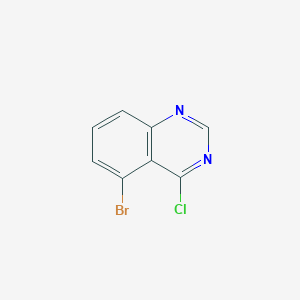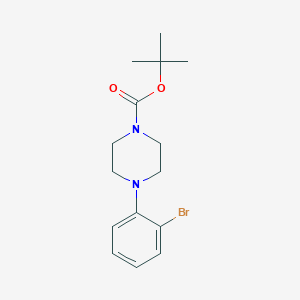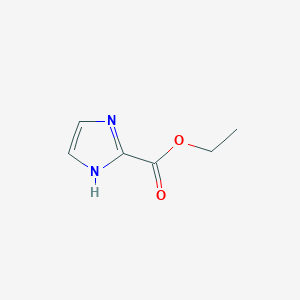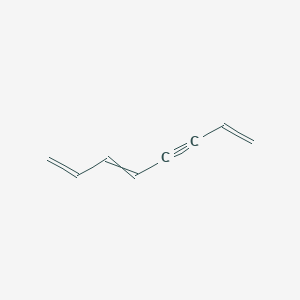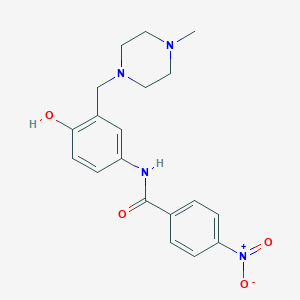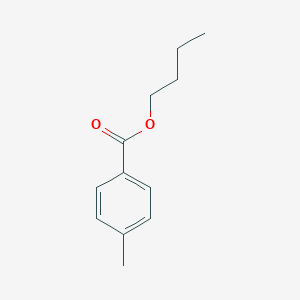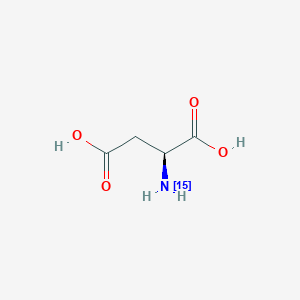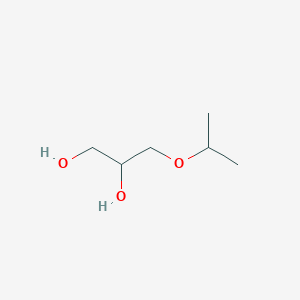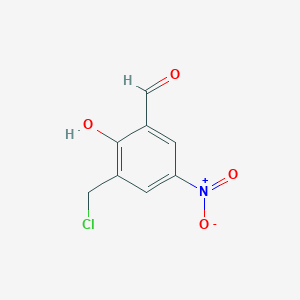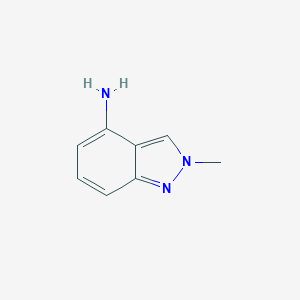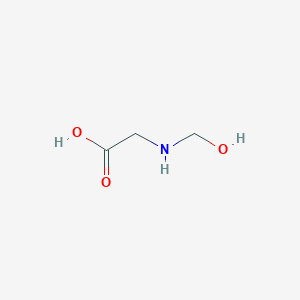
n-(Hydroxymethyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Hydroxymethyl)glycine, also known as sarcosine, is a naturally occurring amino acid derivative. It is found in various foods such as turkey, legumes, and vegetables. In recent years, sarcosine has gained attention for its potential use in scientific research due to its unique properties and effects.
Mecanismo De Acción
Sarcosine acts as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. It binds to the glycine site on the receptor and enhances the activity of glutamate, the primary neurotransmitter involved in excitatory signaling in the brain. This results in increased neural plasticity and improved cognitive function.
Efectos Bioquímicos Y Fisiológicos
Sarcosine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, an important antioxidant in the body. Sarcosine has also been shown to improve mitochondrial function and reduce oxidative stress. Additionally, n-(Hydroxymethyl)glycine has been shown to improve cognitive function and reduce symptoms of depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sarcosine has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, n-(Hydroxymethyl)glycine has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, it has a short half-life in the body, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on n-(Hydroxymethyl)glycine. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, n-(Hydroxymethyl)glycine may have potential use in the treatment of cancer. Further research is needed to fully understand the mechanisms of action of n-(Hydroxymethyl)glycine and its potential therapeutic uses.
Métodos De Síntesis
Sarcosine can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction between chloroacetic acid and sodium glycinate. Enzymatic synthesis involves the use of glycine oxidase to catalyze the conversion of glycine to n-(Hydroxymethyl)glycine. Microbial synthesis involves the use of bacteria to produce n-(Hydroxymethyl)glycine from glycine.
Aplicaciones Científicas De Investigación
Sarcosine has been studied for its potential use in various scientific research applications. It has been shown to have neuroprotective effects and may have potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Sarcosine has also been studied for its potential use in cancer treatment due to its ability to inhibit tumor growth and promote apoptosis in cancer cells.
Propiedades
Número CAS |
15874-34-7 |
|---|---|
Nombre del producto |
n-(Hydroxymethyl)glycine |
Fórmula molecular |
C3H7NO3 |
Peso molecular |
105.09 g/mol |
Nombre IUPAC |
2-(hydroxymethylamino)acetic acid |
InChI |
InChI=1S/C3H7NO3/c5-2-4-1-3(6)7/h4-5H,1-2H2,(H,6,7) |
Clave InChI |
WBTIFBJEYFLFFW-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)NCO |
SMILES canónico |
C(C(=O)O)NCO |
Otros números CAS |
15874-34-7 |
Sinónimos |
monomethylolglycine sodium hydroxymethylglycinate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





